3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC10020840
Molecular Formula: C21H20N4O4S2
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4S2 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H20N4O4S2/c1-13-5-3-8-24-18(13)23-17(22-7-10-28-2)15(19(24)26)11-16-20(27)25(21(30)31-16)12-14-6-4-9-29-14/h3-6,8-9,11,22H,7,10,12H2,1-2H3/b16-11- |
| Standard InChI Key | RPIPYQIKPPUSBN-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC |
Introduction
Structural Features
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Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is common in biologically active compounds, contributing to potential interactions with enzymes and receptors.
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Thiazolidine Ring: Incorporates sulfur and nitrogen atoms, which can enhance chemical reactivity and biological activity.
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Furan Moiety: Contributes to solubility and potential biological interactions.
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2-Methoxyethylamino Group: May enhance solubility and modify the compound's interaction with biological targets.
Potential Applications
Given its structural similarities to biologically active compounds, this molecule may have potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. Further research is needed to explore its efficacy and safety.
Data Table: Structural Features and Potential Biological Activities
| Compound Feature | Description | Potential Biological Activity |
|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one Core | Biologically active core structure | Antimicrobial, anticancer |
| Thiazolidine Ring | Enhances chemical reactivity and biological activity | Antimicrobial, anticancer |
| Furan Moiety | Contributes to solubility and biological interactions | Antimicrobial, anticancer |
| 2-Methoxyethylamino Group | Enhances solubility and modifies biological interactions | Antimicrobial, anticancer |
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